The Emergent Patent Landscape of 2-(1,4-Diazepan-1-yl)benzimidazoles: A Technical Guide for Drug Discovery
The Emergent Patent Landscape of 2-(1,4-Diazepan-1-yl)benzimidazoles: A Technical Guide for Drug Discovery
Introduction: The Benzimidazole Scaffold and the Significance of the 2-(1,4-Diazepan-1-yl) Moiety
The benzimidazole core, a bicyclic heterocycle arising from the fusion of benzene and imidazole rings, is a privileged scaffold in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, leading to a broad spectrum of pharmacological activities.[1][2][3] This has established benzimidazole derivatives as crucial components in the development of treatments for a multitude of diseases, including cancer, neurodegenerative disorders, and allergic conditions.[1][2][3][4] The versatility of the benzimidazole nucleus, particularly at the 2-position, allows for the introduction of various substituents to modulate potency, selectivity, and pharmacokinetic properties.
This guide focuses on a specific and increasingly important subclass: 2-(1,4-diazepan-1-yl)benzimidazoles. The incorporation of the seven-membered diazepane ring at the 2-position introduces a flexible, yet constrained, three-dimensional architecture. This unique conformation can facilitate novel interactions with target proteins, offering opportunities to address previously intractable biological targets and to develop next-generation therapeutics with improved efficacy and safety profiles.
This in-depth technical guide provides a comprehensive analysis of the patent landscape for 2-(1,4-diazepan-1-yl)benzimidazole compounds. It is intended for researchers, scientists, and drug development professionals, offering insights into the key players, therapeutic targets, and synthetic strategies that are shaping this promising area of medicinal chemistry.
I. The Evolving Patent Landscape: Key Players and Therapeutic Frontiers
An analysis of the patent literature reveals a burgeoning interest in 2-(1,4-diazepan-1-yl)benzimidazole derivatives, with several pharmaceutical and biotechnology companies actively pursuing their development across a range of therapeutic areas. The following table summarizes key patent assignees and the scope of their inventions:
| Patent/Application Number | Assignee | Therapeutic Area | Key Biological Target(s) |
| US5932571A | Hoechst Marion Roussel, Inc. | Allergic Diseases | Not explicitly stated, likely histamine receptors |
| US20150336967A1 | Selvita S.A. | Oncology, Autoimmune Diseases, Neurodegenerative Disorders | PIM1-3 kinases, DYRK1A kinase |
| US20210300877A1 | Not explicitly stated | Neurodegenerative Diseases (e.g., ALS, Alzheimer's) | PPARGC1A activators |
| WO2012047538A1 | Not explicitly stated | Oncology, Autoimmune Diseases, Inflammatory Diseases | PI3 Kinases (PI3Kα, PI3Kδ, PI3Kβ, and/or PI3Kγ) |
This patent activity underscores the diverse therapeutic potential of the 2-(1,4-diazepan-1-yl)benzimidazole scaffold. The primary areas of focus appear to be oncology and neurodegenerative diseases, with kinase inhibition and metabolic modulation being the predominant mechanisms of action.
II. Synthetic Strategies: Constructing the Core Scaffold
The synthesis of 2-(1,4-diazepan-1-yl)benzimidazoles generally follows a convergent approach, involving the preparation of the benzimidazole core and the diazepane moiety, followed by their coupling. The classical Phillips-Ladenburg reaction is a cornerstone for the formation of the 2-substituted benzimidazole ring.
A. General Synthetic Protocol: Phillips-Ladenburg Condensation
This protocol outlines a general procedure for the synthesis of a 2-substituted benzimidazole, which can then be further modified to incorporate the 1,4-diazepane ring.
Step 1: Condensation of o-Phenylenediamine with a Carboxylic Acid Derivative
-
In a round-bottom flask, combine o-phenylenediamine (1.0 equivalent) and a suitable carboxylic acid derivative (e.g., isonipecotic acid for kinase inhibitors) (1.0-1.2 equivalents).[5]
-
Add a catalytic amount of a strong acid, such as polyphosphoric acid or p-toluenesulfonic acid.
-
Heat the reaction mixture under reflux for 2-6 hours, monitoring the progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and carefully pour it into a beaker containing crushed ice and a 10% sodium hydroxide solution to neutralize the acid.
-
Stir the mixture until a precipitate forms.
-
Collect the crude product by vacuum filtration and wash thoroughly with cold water.
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol/water).
B. Illustrative Synthetic Workflow
The following diagram illustrates a typical workflow for the synthesis and characterization of a 2-(1,4-diazepan-1-yl)benzimidazole derivative.
Caption: Synthetic and Characterization Workflow.
III. Mechanisms of Action and Biological Targets
The therapeutic effects of 2-(1,4-diazepan-1-yl)benzimidazole compounds stem from their interaction with specific biological targets. The following sections delve into the mechanisms of action for the key targets identified in the patent landscape.
A. Kinase Inhibition: Targeting PIM and DYRK1A in Oncology
Several patents disclose the use of 2-(1,4-diazepan-1-yl)benzimidazole derivatives as potent inhibitors of serine/threonine and tyrosine kinases, particularly PIM1-3 and DYRK1A.[5][6] These kinases are crucial regulators of cell survival, proliferation, and apoptosis, and their dysregulation is a hallmark of many cancers.[5][7][8]
The PIM family of kinases (PIM1, PIM2, and PIM3) are downstream effectors of the JAK/STAT signaling pathway and are frequently overexpressed in both hematological malignancies and solid tumors.[6][7] PIM kinases promote tumorigenesis by phosphorylating a range of substrates that control cellular metabolism, proliferation, and survival.[6]
The following diagram illustrates the central role of PIM-1 kinase in cancer cell signaling pathways.
Caption: PIM-1 Kinase Signaling Pathway in Cancer.
By inhibiting PIM kinases, 2-(1,4-diazepan-1-yl)benzimidazole compounds can disrupt these pro-survival signals, leading to cell cycle arrest and apoptosis in cancer cells.
B. PPARGC1A Activation for Neurodegenerative Diseases
A notable patent application highlights the potential of 2-arylbenzimidazoles, a class that can include the 2-(1,4-diazepan-1-yl) scaffold, as activators of Peroxisome proliferator-activated receptor-gamma coactivator-1 alpha (PPARGC1A or PGC-1α) for the treatment of neurodegenerative diseases such as Amyotrophic Lateral Sclerosis (ALS) and Alzheimer's disease.[7]
PGC-1α is a transcriptional coactivator that serves as a master regulator of mitochondrial biogenesis and cellular energy metabolism.[9][10] It does not bind to DNA directly but coactivates various transcription factors to modulate the expression of genes involved in these critical cellular processes.[11][12] In neurodegenerative diseases, mitochondrial dysfunction and impaired energy metabolism are common pathological features. By activating PGC-1α, these compounds can potentially enhance mitochondrial function, improve cellular resilience to stress, and thereby offer a neuroprotective effect.[11] Small molecule activators of PGC-1α gene expression, such as the novel benzimidazole compound ZLN005, have demonstrated protective effects in preclinical models.[11]
IV. Preclinical Evaluation: Key Experimental Protocols
The characterization of novel 2-(1,4-diazepan-1-yl)benzimidazole compounds requires a battery of in vitro and in vivo assays to determine their potency, selectivity, and therapeutic potential.
A. In Vitro Kinase Inhibition Assay
This protocol provides a framework for assessing the inhibitory activity of a test compound against a specific kinase, such as PIM-1.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a 2-(1,4-diazepan-1-yl)benzimidazole derivative against a target kinase.
Materials:
-
Recombinant human kinase (e.g., PIM-1)
-
Kinase-specific substrate peptide
-
ATP (Adenosine triphosphate)
-
Test compound (dissolved in DMSO)
-
Kinase buffer
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega)
-
384-well plates
-
Plate reader
Procedure:
-
Prepare a serial dilution of the test compound in DMSO.
-
In a 384-well plate, add the kinase buffer, the recombinant kinase, and the substrate peptide.
-
Add the diluted test compound to the wells. Include a positive control (no inhibitor) and a negative control (no kinase).
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at room temperature for a specified time (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent according to the manufacturer's instructions. This typically involves measuring the amount of ADP produced.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the positive control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
B. In Vivo Models for Neurodegenerative Diseases
To evaluate the neuroprotective effects of PPARGC1A-activating 2-(1,4-diazepan-1-yl)benzimidazoles, various in vivo models of neurodegeneration are employed.
Example: Ethanol-Induced Neurodegeneration Model in Rats
This model is used to assess the ability of a test compound to protect against neuronal damage and cognitive impairment induced by ethanol.[13][14]
Procedure:
-
Acclimatize adult male Wistar rats to the experimental conditions.
-
Divide the animals into groups: control, ethanol-treated, and ethanol + test compound treated.
-
Administer the test compound or vehicle to the respective groups for a predefined period.
-
Induce neurodegeneration in the ethanol-treated and ethanol + test compound groups by administering a neurotoxic dose of ethanol.
-
After the treatment period, assess cognitive function using behavioral tests such as the Morris water maze or passive avoidance test.
-
At the end of the study, sacrifice the animals and collect brain tissue (hippocampus and cortex) for biochemical and histological analysis.
-
Biochemical Analysis: Measure markers of oxidative stress (e.g., malondialdehyde, glutathione levels) and neuroinflammation (e.g., TNF-α, IL-1β levels via ELISA).
-
Histological Analysis: Perform staining (e.g., Nissl staining) to assess neuronal survival and morphology.
V. Conclusion and Future Perspectives
The patent landscape for 2-(1,4-diazepan-1-yl)benzimidazole compounds is dynamic and promising, with significant potential in oncology and neurodegenerative diseases. The unique structural features of this scaffold offer opportunities for developing highly potent and selective modulators of key biological targets. As our understanding of the complex signaling pathways in these diseases deepens, we can anticipate the emergence of next-generation 2-(1,4-diazepan-1-yl)benzimidazole derivatives with enhanced therapeutic profiles. The continued exploration of novel synthetic routes and the application of advanced in vitro and in vivo models will be crucial for translating the potential of this chemical class into clinically effective therapies.
VI. References
-
Pim-1 kinase as cancer drug target: An update. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Novel Benzimidazole Derivatives as Kinase Inhibitors. (2015). Google Patents. Retrieved February 24, 2026, from
-
Targeting PIM Kinases to Overcome Therapeutic Resistance in Cancer. (2021). AACR Journals. Retrieved February 24, 2026, from [Link]
-
PIM kinase (and Akt) biology and signaling in tumors. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
PIM serine/threonine kinases in the pathogenesis and therapy of hematologic malignancies and solid cancers. (2010). Haematologica. Retrieved February 24, 2026, from [Link]
-
Mitochondrial regulator PGC-1a—Modulating the modulator. (2019). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
PGC-1α. (n.d.). Wikipedia. Retrieved February 24, 2026, from [Link]
-
The hitchhiker's guide to PGC-1α isoform structure and biological functions. (2016). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Benzimidazole. (n.d.). Organic Syntheses. Retrieved February 24, 2026, from [Link]
-
Benzimidazole scaffold as a potent anticancer agent with different mechanisms of action (2016–2023). (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration. (2020). PubMed. Retrieved February 24, 2026, from [Link]
-
Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment. (2022). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
Neurodegenerative Disease Models. (n.d.). InVivo Biosystems. Retrieved February 24, 2026, from [Link]
-
Benzimidazole derivatives, process for the preparation thereof and pharmaceutical composition containing the same. (n.d.). Google Patents. Retrieved February 24, 2026, from
-
Benzimidazole derivatives, process for the preparation thereof and pharmaceutical composition containing the same. (n.d.). Google Patents. Retrieved February 24, 2026, from
-
A highly integrated and complex PPARGC1A transcription factor binding network in HepG2 cells. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
-
PGC-1α Is a Master Regulator of Mitochondrial Lifecycle and ROS Stress Response. (2023). MDPI. Retrieved February 24, 2026, from [Link]
-
Simple and Efficient Synthesis of Benzimidazole Derivatives Using Cobalt (II) Acetylacetone at Room Temperature. (n.d.). ThaiScience. Retrieved February 24, 2026, from [Link]
-
SYNTHESIS OF 2-SUBSTITUTED BENZIMIDAZOLES AND 1,5- DISUBSTITUTED BENZODIAZEPINES USING ALUM. (2017). Rasayan J. Chem. Retrieved February 24, 2026, from [Link]
-
2-Mercaptobenzimidazole clubbed hydrazone for Alzheimer's therapy: In vitro, kinetic, in silico, and in vivo potentials. (2022). Frontiers in Pharmacology. Retrieved February 24, 2026, from [Link]
-
Experimental Models and Translational Strategies in Neuroprotective Drug Development with Emphasis on Alzheimer's Disease. (2026). MDPI. Retrieved February 24, 2026, from [Link]
-
Benzimidazole-biologically attractive scaffold for protein kinase inhibitors. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Synthesis of benzimidazole-fused 1,4-diazepine-5-ones. (n.d.). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Identification of 1,4-Benzodiazepine-2,5-dione Derivatives as Potential Protein Synthesis Inhibitors with Highly Potent Anticancer Activity. (2022). PubMed. Retrieved February 24, 2026, from [Link]
-
Versatile mechanisms of 2-substituted benzimidazoles in targeted cancer therapy. (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Benzimidazoles in Drug Discovery: A Patent Review. (n.d.). ODUCI. Retrieved February 24, 2026, from [Link]
-
New substituted benzimidazole derivatives: A patent review (2010-2012). (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
New substituted benzimidazole derivatives: A patent review (2013-2014). (2025). ResearchGate. Retrieved February 24, 2026, from [Link]
-
Structural Investigations on 2-Amidobenzimidazole Derivatives as New Inhibitors of Protein Kinase CK1 Delta. (n.d.). National Center for Biotechnology Information. Retrieved February 24, 2026, from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Benzimidazoles in Drug Discovery: A Patent Review [ouci.dntb.gov.ua]
- 5. PIM Kinase as an Executional Target in Cancer [jcpjournal.org]
- 6. aacrjournals.org [aacrjournals.org]
- 7. Pim-1 kinase as cancer drug target: An update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PIM kinase (and Akt) biology and signaling in tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PGC-1α - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Mitochondrial regulator PGC-1a—Modulating the modulator - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A highly integrated and complex PPARGC1A transcription factor binding network in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Benzimidazole Containing Acetamide Derivatives Attenuate Neuroinflammation and Oxidative Stress in Ethanol-Induced Neurodegeneration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Benzimidazole Derivatives as New Potential NLRP3 Inflammasome Inhibitors That Provide Neuroprotection in a Rodent Model of Neurodegeneration and Memory Impairment - PMC [pmc.ncbi.nlm.nih.gov]
